N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE
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Overview
Description
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is a complex organic compound that features a benzoxadiazole moiety linked to a naphthohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE typically involves the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium. This reaction yields the N-oxide intermediate, which is then reduced using triphenylphosphine (PPh3) in xylene to produce the desired benzoxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxadiazole and naphthohydrazide moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxadiazole or naphthohydrazide compounds.
Scientific Research Applications
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorophores and other π-conjugated materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The benzoxadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. This can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: A simpler derivative that shares the benzoxadiazole core structure.
Naphthohydrazide Derivatives: Compounds with similar naphthohydrazide structures but different substituents.
Uniqueness
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is unique due to its combination of the benzoxadiazole and naphthohydrazide moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17-9-13-4-2-1-3-12(13)8-14(17)18(24)20-19-10-11-5-6-15-16(7-11)22-25-21-15/h1-10,23H,(H,20,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBYCSKROWOOP-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC4=NON=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC4=NON=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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